molecular formula C9H9ClO2 B3043253 5-Chloro-2-methoxy-4-methylbenzaldehyde CAS No. 82128-70-9

5-Chloro-2-methoxy-4-methylbenzaldehyde

Cat. No.: B3043253
CAS No.: 82128-70-9
M. Wt: 184.62 g/mol
InChI Key: QIFCXAISIRTSGA-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-methylbenzaldehyde typically involves the chlorination of 2-methoxy-4-methylbenzaldehyde. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-methoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 5-chloro-2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxy-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-methoxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the effects of aldehyde-containing compounds on biological systems and their interactions with biomolecules.

Medicine: The compound may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic applications.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methylbenzaldehyde involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic attacks. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    2-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the methyl group at the 4th position.

    4-Methoxy-2-methylbenzaldehyde: Similar structure but lacks the chlorine atom at the 5th position.

    5-Chloro-2-methylbenzaldehyde: Similar structure but lacks the methoxy group at the 2nd position.

Uniqueness: 5-Chloro-2-methoxy-4-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCXAISIRTSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278848
Record name 5-Chloro-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82128-70-9
Record name 5-Chloro-2-methoxy-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82128-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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